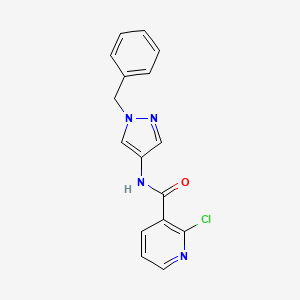
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide, also known as BPN-15606, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment and Alzheimer's disease. BPN-15606 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mecanismo De Acción
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide increases cAMP levels in the brain, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and Aβ pathology, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to have other biochemical and physiological effects. For example, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to reduce inflammation in the brain, which is thought to contribute to the development and progression of Alzheimer's disease. N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. One area of interest is the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. Another potential direction is the development of more potent and longer-lasting PDE4D inhibitors based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. Finally, further studies are needed to elucidate the precise mechanisms by which N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects in the brain.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been extensively studied in preclinical models of cognitive impairment and Alzheimer's disease. In these studies, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to improve cognitive function and memory, as well as reduce the accumulation of amyloid beta (Aβ) plaques in the brain, a hallmark of Alzheimer's disease pathology.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)20-13-9-19-21(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICBGUHUPQETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-sec-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4277553.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277560.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4277562.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4277578.png)
![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4277588.png)
![1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline](/img/structure/B4277596.png)
![ethyl 2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4277601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277615.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277628.png)
![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)